N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
CAS No.:
Cat. No.: VC15709442
Molecular Formula: C24H20BrN5O2S
Molecular Weight: 522.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H20BrN5O2S |
|---|---|
| Molecular Weight | 522.4 g/mol |
| IUPAC Name | N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C24H20BrN5O2S/c1-32-21-13-12-19(25)14-18(21)15-26-27-22(31)16-33-24-29-28-23(17-8-4-2-5-9-17)30(24)20-10-6-3-7-11-20/h2-15H,16H2,1H3,(H,27,31)/b26-15+ |
| Standard InChI Key | IHDFIHKMMSOZOH-CVKSISIWSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
| Canonical SMILES | COC1=C(C=C(C=C1)Br)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound featuring a hydrazide functional group and a triazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which are attributed to the presence of both hydrazone and triazole functionalities. The structure includes a bromo-substituted methoxyphenyl group and a diphenyltriazole, contributing to its unique chemical characteristics.
Synthesis and Preparation Methods
The synthesis of N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves multiple steps, including:
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Optimization of Reaction Conditions: Temperature, solvents, and catalysts are crucial for maximizing yield and purity.
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Use of Precursors: Starting materials such as hydrazine derivatives and triazole precursors are essential.
Biological Activities and Potential Applications
Compounds with hydrazide and triazole groups often exhibit various biological activities, including:
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Antimicrobial Activity: Potential use in developing new antimicrobial agents.
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Anticancer Activity: Possible applications in cancer treatment due to interactions with cellular pathways.
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Neuroprotective Effects: May offer neuroprotection by modulating specific enzymes or receptors.
| Biological Activity | Potential Application |
|---|---|
| Antimicrobial Activity | New antimicrobial agents |
| Anticancer Activity | Cancer treatment |
| Neuroprotective Effects | Neuroprotection |
Interaction Studies and Molecular Design
Understanding how N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide interacts at the molecular level is crucial for optimizing its design. This involves studying its interactions with enzymes, receptors, and other biomolecules to enhance its efficacy.
Comparison with Similar Compounds
Several compounds share structural similarities with N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide. For example:
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N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-acetohydrazide: Lacks the triazole moiety.
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5-(4-Bromophenyl)-4H-1,2,4-triazol: Simple triazole structure without hydrazone linkage.
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1-(5-bromo-2-methoxyphenyl)-3-(4-nitrophenyl)urea: Urea instead of hydrazide, different biological activity profile.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-acetohydrazide | Bromo-substituted methoxyphenyl group | Lacks triazole moiety |
| 5-(4-Bromophenyl)-4H-1,2,4-triazol | Triazole ring present | No hydrazone linkage |
| 1-(5-bromo-2-methoxyphenyl)-3-(4-nitrophenyl)urea | Urea instead of hydrazide | Different biological activity |
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